molecular formula C13H15N5OS B2712512 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one CAS No. 496033-20-6

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Cat. No. B2712512
CAS RN: 496033-20-6
M. Wt: 289.36
InChI Key: WRQSHUXXPTXJIC-UHFFFAOYSA-N
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Description

The compound contains a 4-amino-4H-1,2,4-triazole moiety . Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . The compound also contains a tetrahydroquinoline moiety, which is a common structure in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of both the 4-amino-4H-1,2,4-triazole and the tetrahydroquinoline moieties. The 4-amino-4H-1,2,4-triazole moiety contains three nitrogen atoms and two carbon atoms . The tetrahydroquinoline moiety is a bicyclic structure containing a benzene ring fused to a nitrogen-containing cyclohexane ring.

Scientific Research Applications

Synthesis and Biological Activities

Research efforts have been directed towards the synthesis of 3-heteroarylthioquinoline derivatives, demonstrating significant in vitro antituberculosis activity. These compounds were synthesized using the Friedlander annulation process, exhibiting no toxic effects against mouse fibroblast cell lines, indicating their potential as therapeutic agents against Mycobacterium tuberculosis with minimal cytotoxicity (Selvam Chitra et al., 2011).

Green Synthesis Approaches

A green protocol for synthesizing bisquinolines by double Friedlander reaction in water has been developed. This approach emphasizes eco-friendly synthesis methods, resulting in bis(2-aryl-4-arylquinolin-3-yl)sulfanes and disulfanes with notable yields, highlighting the importance of sustainable practices in chemical synthesis (Nidhin Paul et al., 2011).

Catalytic Applications and Chemical Analysis

The use of silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones showcases innovative applications in catalysis, promoting efficiency and sustainability in chemical reactions (K. Niknam et al., 2011).

Antimicrobial and Antipyretic Activities

Novel triazoloquinazolines containing benzenesulfonamide moieties have been synthesized, displaying significant antipyretic and anti-inflammatory activities. This research underlines the compound's potential for developing new therapeutic agents with dual functionalities (Mostafa M Ghorab et al., 2010).

Conformational Analysis and Structural Elucidation

Studies on tetrahydroisoquinoline-fused oxazaphospholidines and oxathiazolidines have advanced the understanding of conformational behaviors in these compounds, contributing to the broader knowledge of chemical structure and reactivity. These insights are crucial for designing molecules with desired biological activities (Ildikó Schuster et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. As mentioned, triazole compounds are known to exhibit a wide range of biological activities .

Future Directions

The future directions for this compound would depend on its specific applications. Given the broad biological activities of triazole compounds, it could potentially be explored for use in various fields such as medicinal chemistry, agrochemistry, and material chemistry .

properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS/c14-18-9-15-16-13(18)20-8-12(19)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,9H,3,5,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQSHUXXPTXJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=CN3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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